4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a fluorine atom at the para position, linked to a (1r,4r)-configured cyclohexyl ring bearing a pyrimidin-2-yloxy group. While explicit pharmacological data are absent in the provided evidence, its structural motifs—such as the sulfonamide group and pyrimidine moiety—suggest applications in medicinal chemistry, possibly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
4-fluoro-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-12-2-8-15(9-3-12)24(21,22)20-13-4-6-14(7-5-13)23-16-18-10-1-11-19-16/h1-3,8-11,13-14,20H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDOCBIUPLRCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)F)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide has diverse applications in scientific research, spanning multiple disciplines:
Chemistry: Utilized as a building block for synthesizing complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigated for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine: Explored for its therapeutic potential, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Applied in material science, polymer chemistry, and as a functional additive in various industrial processes.
Mechanism of Action
The mechanism by which 4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide exerts its effects depends on its application and target:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity or expression.
Pathways Involved: It could influence signaling pathways, metabolic processes, or cellular functions, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Pyridine Carboxamide Analogs
- Example : 2-Methyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyridine-3-carboxamide (BK79164)
- Key Differences : Replaces the benzenesulfonamide with a pyridine carboxamide.
- Implications :
- Reduced acidity of the amide versus sulfonamide could alter pharmacokinetics (e.g., membrane permeability).
- Molecular weight: 312.37 g/mol (vs. ~367 g/mol for the target compound, estimated from its formula).
(b) Pyrazolo-Pyrimidine Derivatives
- Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Key Differences: Incorporates a pyrazolo-pyrimidine scaffold and chromen-2-yl group. Implications:
- Increased molecular complexity (MW: 589.1 g/mol) likely reduces solubility.
- Additional fluorine atoms may improve metabolic stability.
- Melting point: 175–178°C, suggesting higher crystallinity than the target compound.
Substituent Effects
(a) Fluorine Substitution
- The para-fluoro group on the benzene ring is a shared feature with compounds like N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide ().
(b) Pyrimidine Modifications
Stereochemical and Conformational Considerations
- The (1r,4r) cyclohexyl configuration is conserved in BK79164 () but absent in piperazine-containing analogs (e.g., tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate, ).
Data Table: Comparative Analysis
Research Implications
- The target compound’s balance of rigidity (cyclohexyl) and polarity (sulfonamide) positions it as a promising candidate for further pharmacological profiling.
- Structural analogs with fluorinated aromatic systems (e.g., ) highlight trends in optimizing metabolic stability and target affinity.
Note: Detailed pharmacological data (e.g., IC50, solubility) for the target compound are unavailable in the provided evidence, necessitating experimental validation.
Biological Activity
The compound 4-fluoro-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This structure consists of a fluorinated benzenesulfonamide moiety linked to a cyclohexyl group substituted with a pyrimidine derivative. The presence of the fluorine atom and the pyrimidine ring are key to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Carbonic Anhydrase Inhibition : Sulfonamides are known to inhibit carbonic anhydrase enzymes, which play critical roles in physiological processes such as respiration and acid-base balance. Inhibition of these enzymes can lead to alterations in neurotransmitter release and neuronal excitability .
- Antitumor Activity : Some studies have shown that pyrimidine-based compounds possess significant antitumor properties. For instance, related compounds have demonstrated lower IC50 values against cancer cell lines compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating potential for use in cancer therapy .
- Neuropharmacological Effects : The compound's interaction with dopaminergic systems suggests potential applications in treating neurological disorders. It has been noted to modulate behavioral sensitization in models of drug addiction, particularly related to nicotine exposure .
Table 1: Biological Activity Summary
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of pyrimidine-based sulfonamides, including derivatives similar to this compound. The results indicated that these compounds exhibited significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values ranging from 0.87–12.91 μM . The selectivity index was notably higher compared to traditional chemotherapeutics.
Case Study 2: Neurological Impact
In a behavioral study involving mice, administration of a sulfonamide derivative led to a significant reduction in nicotine-induced behavioral sensitization. The compound demonstrated dose-dependent effects on locomotor activity, suggesting its potential as a therapeutic agent for addiction-related disorders . The modulation of adenosine levels in the striatum further supports its neuropharmacological relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
